

3-Boc-amino-2,6-dioxopiperidine physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Boc-amino-2,6-dioxopiperidine**

Cat. No.: **B125175**

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An In-depth Technical Guide to **3-Boc-amino-2,6-dioxopiperidine**: Properties, Synthesis, and Applications

Introduction

3-Boc-amino-2,6-dioxopiperidine, systematically named tert-butyl (2,6-dioxopiperidin-3-yl)carbamate, is a pivotal synthetic intermediate in medicinal chemistry.^{[1][2]} Its structure, featuring a piperidine-2,6-dione core (a derivative of glutarimide) with a Boc-protected amine at the 3-position, makes it a critical building block for a class of therapeutic agents, most notably immunomodulatory drugs (IMiDs®). The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions while allowing for facile deprotection under acidic conditions, a strategic advantage in multi-step syntheses.^{[3][4]} This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications for researchers and professionals in drug development.

Physicochemical Properties

The physical and chemical characteristics of **3-Boc-amino-2,6-dioxopiperidine** are fundamental to its handling, storage, and application in synthesis. These properties are summarized in the table below.

Table 1: Core Physicochemical Properties of **3-Boc-amino-2,6-dioxopiperidine**

Property	Value	Source(s)
CAS Number	31140-42-8	[1] [2] [5]
Molecular Formula	C ₁₀ H ₁₆ N ₂ O ₄	[1] [5] [6]
Molecular Weight	228.25 g/mol	[1] [2] [6]
Appearance	White to off-white solid/powder	[1] [7]
Melting Point	193.7-194.4 °C	[1] [2] [5]
Boiling Point	423 °C at 760 mmHg	[1] [2] [5]
Density	1.2 g/cm ³	[1] [5]
Solubility	Slightly soluble in Chloroform (heated), DMF, DMSO, and Methanol. [2] Soluble in ethanol. [8] [9]	
Storage Temperature	2-8°C, under inert gas (Nitrogen or Argon)	[2]

Chemical Structure

The molecular architecture is key to its utility. The Boc group provides steric hindrance and electronic protection to the amine, preventing its participation in undesired side reactions. The glutarimide ring, with its two carbonyl groups, presents sites for potential nucleophilic attack and enolization.

Caption: Chemical structure of **3-Boc-amino-2,6-dioxopiperidine**.

Synthesis and Purification

A common and efficient laboratory-scale synthesis involves the intramolecular cyclization of N-(tert-butoxycarbonyl)-L-glutamine.[\[10\]](#) This method leverages a readily available chiral starting material to produce the desired piperidine-dione ring system.

Experimental Protocol: Synthesis from Boc-L-glutamine

This protocol is based on the principle of activating the side-chain amide and the alpha-carboxylic acid of Boc-L-glutamine to facilitate ring closure.

- Reagents and Materials:

- N-(tert-butoxycarbonyl)-L-glutamine
- Carbonyldiimidazole (CDI)
- Anhydrous Tetrahydrofuran (THF)
- Ethyl acetate (for recrystallization)

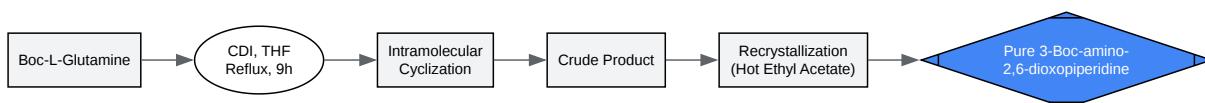
- Procedure:

- Dissolve N-(tert-butoxycarbonyl)-L-glutamine (1 equivalent) and carbonyldiimidazole (0.525 equivalents) in anhydrous THF in a round-bottom flask equipped with a reflux condenser.[10]
- Heat the reaction mixture to reflux and maintain for approximately 9 hours.[10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the THF solvent under reduced pressure using a rotary evaporator to yield the crude product.[10]

- Purification:

- The crude solid is purified by recrystallization from hot ethyl acetate to afford pure **3-Boc-amino-2,6-dioxopiperidine** as white crystals.[10]

Causality: Carbonyldiimidazole acts as a dehydrating and activating agent, facilitating the formation of an active intermediate that undergoes intramolecular nucleophilic attack by the amide nitrogen onto the activated carboxyl group, leading to cyclization and formation of the six-membered glutarimide ring.

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Caption: Workflow for the synthesis of **3-Boc-amino-2,6-dioxopiperidine**.

Spectral Analysis for Structural Confirmation

Structural elucidation and purity assessment rely on standard spectroscopic techniques.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm integrating to 9H), protons on the piperidine ring (complex multiplets between 2.0-4.5 ppm), and the two N-H protons (one for the amide in the ring and one for the carbamate, appearing as broad singlets).
- ^{13}C NMR: The carbon spectrum will display a key signal for the tert-butyl carbons around 28 ppm and the quaternary carbon of the Boc group around 80 ppm. The two carbonyl carbons of the dione ring will appear downfield (~172 ppm).
- IR Spectroscopy: The infrared spectrum provides crucial information about the functional groups. Look for strong carbonyl stretching bands ($\nu\text{C=O}$) around $1690\text{-}1730\text{ cm}^{-1}$ for the dione and the carbamate. An N-H stretching band will be visible around $3200\text{-}3400\text{ cm}^{-1}$.^[11]
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 229.25, confirming the molecular weight.

Chemical Reactivity and Key Reactions

The primary utility of this compound stems from the strategic removal of the Boc protecting group to liberate the free amine, which can then be used in subsequent coupling reactions.

Boc Deprotection: A Critical Transformation

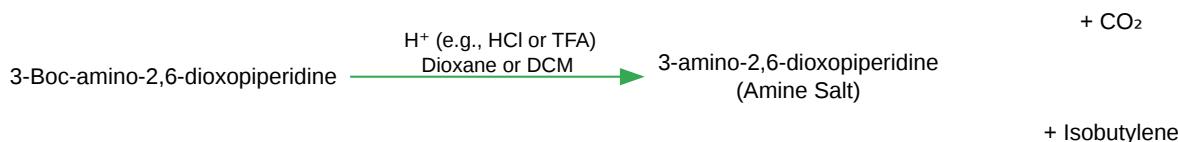
The Boc group is designed to be stable to a wide range of nucleophiles, bases, and hydrogenation conditions but is readily cleaved under acidic conditions.^[4]

Mechanism: The acid (e.g., trifluoroacetic acid or hydrochloric acid) protonates the carbonyl oxygen of the Boc group. This is followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine (as its corresponding salt).[3]

Experimental Protocol: Boc Deprotection

- Reagents and Materials:
 - **3-Boc-amino-2,6-dioxopiperidine**
 - 4M HCl in Dioxane (or Trifluoroacetic Acid (TFA) in Dichloromethane (DCM))
 - Anhydrous solvent (Dioxane or DCM)
- Procedure:
 - Dissolve the **3-Boc-amino-2,6-dioxopiperidine** in the chosen anhydrous solvent (e.g., Dioxane) in a flask at 0 °C.
 - Slowly add the acidic solution (e.g., 4M HCl in Dioxane) to the stirred mixture.[12]
 - Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is fully consumed.[12]
 - Upon completion, the solvent and excess acid can be removed under reduced pressure to yield the hydrochloride salt of 3-amino-2,6-dioxopiperidine, which is often used directly in the next synthetic step.

Trustworthiness: This protocol is self-validating as the reaction progress can be easily monitored by TLC, showing the disappearance of the starting material and the appearance of a more polar product at the baseline. The choice of acid is critical; HCl in dioxane is often preferred as it yields a solid, easily isolatable hydrochloride salt, whereas TFA can sometimes lead to trifluoroacetylated byproducts.[4][13]



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Sources

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- To cite this document: BenchChem. [3-Boc-amino-2,6-dioxopiperidine physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

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